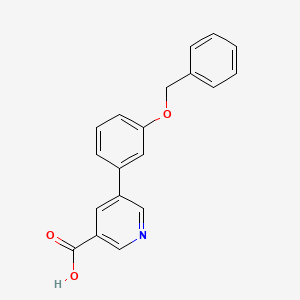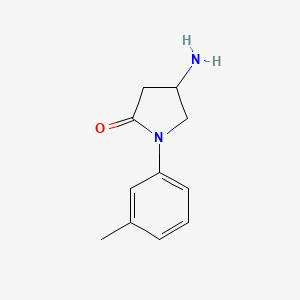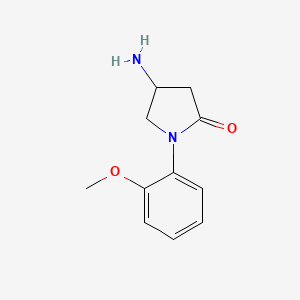
((R)-4-bromo-3,6-dimethoxybenzocyclobuten-1-yl)methylamine
Vue d'ensemble
Description
(4-Bromo-3,6-diméthoxybenzocyclobuten-1-yl)méthylamine hydrobromure : Il s'agit d'un dérivé conformationnellement restreint de la phénéthylamine 2C-B et agit comme un agoniste puissant des récepteurs de la sérotonine 5-HT2A et 5-HT2C .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de TCB-2 implique les étapes suivantes :
Bromation : La matière de départ, le 3,6-diméthoxybenzocyclobutène, subit une bromation pour introduire un atome de brome en position 4.
Aminométhylation : L'intermédiaire bromé est ensuite soumis à une aminométhylation pour introduire le groupe méthylamine sur le cycle benzocyclobutène.
Formation d'hydrobromure : L'étape finale implique la formation du sel d'hydrobromure pour obtenir le TCB-2.
Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques du TCB-2 ne soient pas bien documentées, la synthèse suit généralement les procédures à l'échelle du laboratoire avec une optimisation pour la production à plus grande échelle. Cela inclut la garantie d'une pureté et d'un rendement élevés grâce à des conditions de réaction contrôlées et des techniques de purification.
Analyse Des Réactions Chimiques
Types de réactions :
Oxydation : Le TCB-2 peut subir des réactions d'oxydation, en particulier au niveau des groupes méthoxy, conduisant à la formation de quinones.
Réduction : Le composé peut être réduit pour éliminer l'atome de brome, ce qui donne un dérivé débromé.
Réactifs et conditions courants :
Oxydation : Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome en conditions acides.
Réduction : Des réactifs comme l'hydrure de lithium et d'aluminium ou l'hydrogène gazeux avec un catalyseur de palladium.
Substitution : Des nucléophiles tels que des amines ou des thiols en conditions basiques.
Produits principaux :
Oxydation : Dérivés de la quinone.
Réduction : TCB-2 débromé.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
Le TCB-2 a été largement utilisé dans la recherche scientifique en raison de sa forte affinité et de sa sélectivité pour les récepteurs de la sérotonine 5-HT2A . Certaines de ses applications comprennent :
Neuropharmacologie : Étudier le rôle des récepteurs 5-HT2A dans diverses conditions neurologiques et psychiatriques.
Études comportementales : Enquêter sur les effets des hallucinogènes sur le comportement animal et la neurophysiologie.
Développement de médicaments : Servir de composé de référence pour développer de nouveaux médicaments ciblant les récepteurs de la sérotonine.
Recherche sur la douleur : Explorer ses effets sur la perception et la modulation de la douleur.
Mécanisme d'action
Le TCB-2 exerce ses effets principalement par l'agonisme des récepteurs de la sérotonine 5-HT2A . Après s'être lié à ces récepteurs, il stimule la voie de signalisation des phosphoinositides, ce qui conduit à une augmentation des niveaux de calcium intracellulaire et à l'activation de la protéine kinase C. Cette cascade d'événements entraîne divers effets physiologiques et comportementaux, notamment des hallucinations, de l'hypothermie et des modifications des niveaux de corticostérone .
Applications De Recherche Scientifique
TCB-2 has been extensively used in scientific research due to its high affinity and selectivity for serotonin 5-HT2A receptors . Some of its applications include:
Neuropharmacology: Studying the role of 5-HT2A receptors in various neurological and psychiatric conditions.
Behavioral Studies: Investigating the effects of hallucinogens on animal behavior and neurophysiology.
Drug Development: Serving as a reference compound for developing new drugs targeting serotonin receptors.
Pain Research: Exploring its effects on pain perception and modulation.
Mécanisme D'action
TCB-2 exerts its effects primarily through agonism of the serotonin 5-HT2A receptors . Upon binding to these receptors, it stimulates the phosphoinositide signaling pathway, leading to increased intracellular calcium levels and activation of protein kinase C. This cascade of events results in various physiological and behavioral effects, including hallucinations, hypothermia, and changes in corticosterone levels .
Comparaison Avec Des Composés Similaires
Composés similaires :
(±)-2,5-Diméthoxy-4-iodophényl-2-aminopropane (DOI) : Un autre agoniste puissant des récepteurs 5-HT2A avec des effets hallucinogènes similaires.
Bromo-DragonFLY : Un hallucinogène phénéthylamine très puissant avec une durée d'action plus longue que le TCB-2.
Unicité du TCB-2 : Le TCB-2 est unique en raison de sa restriction conformationnelle, ce qui améliore sa sélectivité et sa puissance pour les récepteurs 5-HT2A . Cela en fait un outil précieux pour distinguer les réponses médiées par le 5-HT2A de celles produites par d'autres récepteurs de la sérotonine .
Propriétés
IUPAC Name |
[(7R)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-14-9-4-8(12)11(15-2)7-3-6(5-13)10(7)9/h4,6H,3,5,13H2,1-2H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBCKKVERDTCEL-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C2=C1C(C2)CN)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C2=C1[C@@H](C2)CN)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201027451 | |
| Record name | TCB-2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201027451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912440-88-1 | |
| Record name | (7R)-3-Bromo-2,5-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=912440-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | TCB-2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0912440881 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TCB-2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201027451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TCB-2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U6Z2MP6H7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-[2-(Azepan-1-yl)ethoxy]-5-methylaniline](/img/structure/B1286780.png)




